Dimethyl diethylmalonate
Description
Dimethyl diethylmalonate (CAS 27132-23-6) is a branched malonate ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. Its structure features two ethyl groups and two methyl groups attached to the central malonic acid backbone (Figure 1), making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl 2,2-diethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBLPISRXMEMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074025 | |
| Record name | Dimethyl diethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27132-23-6 | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27132-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl diethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027132236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl diethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl diethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL DIETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846PYU1TSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl diethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol, followed by the reaction with an alkyl halide like dimethyl sulfate . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl diethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of an acid catalyst.
Major Products:
Alkylation: Substituted malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Dimethyl diethylmalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl diethylmalonate involves the formation of enolate ions upon deprotonation with a base. These enolate ions act as nucleophiles and participate in various nucleophilic substitution reactions, such as alkylation . The compound’s reactivity is primarily due to the presence of two ester groups, which stabilize the enolate ion through resonance .
Comparison with Similar Compounds
Reactivity
- This compound : The bulky ethyl groups hinder nucleophilic attacks, making it less reactive than diethyl malonate but ideal for stabilizing polymers .
- Diethyl malonate: Highly reactive due to unhindered ester groups, widely used in Knoevenagel condensations .
- Dimethyl 2-hydroxymalonate : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents .
This compound in Material Science
This compound is critical in synthesizing hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure. For example, Ciba-Geigy AG utilized it to produce bis-(1-allyl-2,2,6,6-tetramethyl-4-piperidinyl)diethylmalonate, demonstrating superior photostability in polyolefins .
Biological Activity
Dimethyl diethylmalonate (DMM) is a compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of DMM's biological effects, mechanisms of action, and safety assessments.
DMM is a diester of malonic acid, characterized by the following chemical formula:
- Molecular Formula: C₉H₁₆O₄
- Molecular Weight: 188.23 g/mol
DMM exists as a colorless liquid with a fruity odor and is soluble in organic solvents. Its structure allows it to participate in various biochemical processes, particularly as a prodrug for malonate, an inhibitor of succinate dehydrogenase (SDH).
DMM exhibits several biological activities primarily through its role as a metabolic inhibitor. It has been studied for its protective effects against ischemia/reperfusion (I/R) injury in cardiac tissues:
- Inhibition of Reactive Oxygen Species (ROS): DMM mitigates ROS production during reperfusion by preventing succinate accumulation and oxidation, which are critical during heart attacks. This effect was demonstrated in studies where DMM was shown to decrease cardiac injury when administered prior to ischemic events .
In Vitro and In Vivo Studies
- Cardiac Protection:
-
Toxicological Assessments:
- Toxicity studies indicate that DMM has a low acute toxicity profile. The LD50 values for oral administration are reported to be greater than 2000 mg/kg in rats, suggesting minimal immediate adverse effects . Additionally, DMM did not exhibit mutagenic or clastogenic properties in standard assays, indicating a favorable safety profile for therapeutic use .
- Environmental Impact:
Case Studies and Applications
DMM's application extends beyond cardioprotection; it is also being explored in other therapeutic contexts:
- Ester Prodrugs Development: Researchers have synthesized various malonate esters to enhance the intracellular delivery of malonate, with DMM being one of the primary compounds studied for its potential in treating metabolic disorders .
Comparative Analysis
| Compound | LD50 (Oral) | Mutagenicity | Clastogenicity | Cardiac I/R Protection |
|---|---|---|---|---|
| This compound | >2000 mg/kg | Negative | Negative | Yes |
| Diethyl Malonate | 15,794 mg/kg | Negative | Negative | Limited data |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
